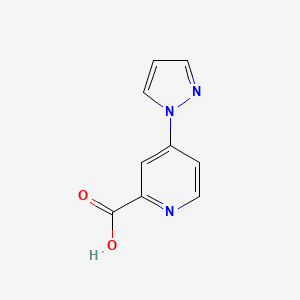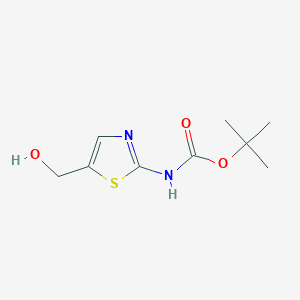
4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest for many researchers . Various methods have been reported over the years, and these methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle . This nucleus is present in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The chemical reactions involved in the synthesis of these compounds are diverse and depend on the specific methods used .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Functionalization Reactions : 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is involved in functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives through specific reactions. These compounds' structures were determined spectroscopically and the reaction mechanism was theoretically examined (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure Studies : The compound has been used in the synthesis of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These derivatives were characterized by NMR, IR spectroscopies, and HRMS analyses. X-ray diffraction and density-functional-theory calculations were applied to study their molecular structures (Shen, Huang, Diao, & Lei, 2012).
Material Science and Chemistry
Coordination Polymers : This compound is integral in the synthesis of coordination polymers. For example, a new pyrazole-carboxylate type ligand, 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (HPPC), was prepared and used to synthesize three new coordination complexes under solvothermal conditions. These complexes exhibited different structural types and were characterized by single-crystal X-ray diffraction analyses (Zhao, Chu, Gao, Huang, & Qu, 2014).
Synthesis of Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids was generated by Combes-type reaction using acyl pyruvates and electron-rich amino heterocycles. This demonstrated the versatility of this compound in synthesizing diverse chemical structures (Volochnyuk et al., 2010).
Molecular and Biological Studies
Iron(II) Complexes and Spin States : The compound's derivatives were used in the synthesis of iron(II) complexes, specifically analyzing the effect of tether groups on their spin states. This study provides insights into the thermal spin-crossover in solid state and its dependence on functional groups (Berdiell et al., 2021).
Antiviral Activity : Derivatives of this compound were synthesized and tested for antiviral activity against various viruses like Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus. Some compounds exhibited significant antiviral activity, highlighting the potential biomedical applications of these derivatives (Bernardino et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Pyrazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrazol-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHLQDXUKBUQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152523-86-8 | |
| Record name | 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)


![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)




![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)



![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)